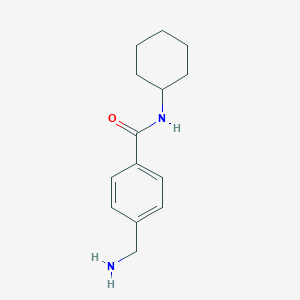

4-(Aminomethyl)-N-cyclohexylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Aminomethyl)-N-cyclohexylbenzamide (AMC) is an organic compound with a wide range of applications in the scientific research and pharmaceutical industries. It is a cyclic amide derived from the cyclic amine cyclohexanamine, and is a structural analog of the neurotransmitter gamma-aminobutyric acid (GABA). AMC has been studied for its potential use in treating various neurological and psychiatric disorders, and in the development of new drugs. In addition, AMC has been used in several laboratory experiments to study its biochemical and physiological effects.

Applications De Recherche Scientifique

4-(Aminomethyl)-N-cyclohexylbenzamide has been studied for its potential use in treating various neurological and psychiatric disorders. In particular, it has been studied for its potential use in the treatment of epilepsy, anxiety, depression, and schizophrenia. In addition, this compound has been used in laboratory experiments to study its biochemical and physiological effects. For example, this compound has been used to study the effects of GABA on neuronal excitability, as well as to study the effects of various drugs on the central nervous system.

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various enzymes and receptors

Mode of Action

It is likely that the compound interacts with its targets through binding interactions . The nature of these interactions and the resulting changes at the molecular level are subject to ongoing research.

Biochemical Pathways

Similar compounds have been found to influence various metabolic and signaling pathways

Pharmacokinetics

A related compound showed different pharmacokinetic properties when administered intravenously versus orally . More research is needed to understand the ADME properties of 4-(Aminomethyl)-N-cyclohexylbenzamide and their impact on its bioavailability.

Result of Action

Similar compounds have shown various biological effects, such as antimicrobial activity

Action Environment

Similar compounds have shown varying efficacy under different environmental conditions . More research is needed to understand how environmental factors influence the action of this compound.

Avantages Et Limitations Des Expériences En Laboratoire

The use of 4-(Aminomethyl)-N-cyclohexylbenzamide in laboratory experiments has several advantages. First, it is a relatively simple compound to synthesize, making it a cost-effective option for research. In addition, this compound is non-toxic and has a low potential for side effects, making it a safe option for laboratory experiments. However, the use of this compound in laboratory experiments also has some limitations. For example, it is not very soluble in water and is therefore not suitable for use in experiments involving aqueous solutions.

Orientations Futures

Given the potential of 4-(Aminomethyl)-N-cyclohexylbenzamide to treat various neurological and psychiatric disorders, there are several potential future directions for research into this compound. One potential direction is to further study the mechanism of action of this compound and to identify new targets for its action. In addition, there is potential to study the effects of this compound in combination with other drugs or compounds in order to increase its efficacy. Finally, further research into the biochemical and physiological effects of this compound could lead to the development of new drugs or treatments for neurological and psychiatric disorders.

Méthodes De Synthèse

4-(Aminomethyl)-N-cyclohexylbenzamide can be synthesized in several different ways. The most common method is by the reaction of cyclohexanamine with ethyl chloroformate in the presence of an acid catalyst. This reaction yields the cyclic amide intermediate, which is then reacted with an amine to form the final product. Other methods of synthesis include the reaction of cyclohexanamine with an amide or a carboxylic acid in the presence of a base catalyst, or the reaction of cyclohexanamine with an aldehyde or ketone in the presence of an acid catalyst.

Propriétés

IUPAC Name |

4-(aminomethyl)-N-cyclohexylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c15-10-11-6-8-12(9-7-11)14(17)16-13-4-2-1-3-5-13/h6-9,13H,1-5,10,15H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFXZSNPECKQERD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC=C(C=C2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Hydrindantin dihydrate [MI]](/img/structure/B187621.png)

![N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B187623.png)

![Glycine, N-[N-(4-methoxybenzoyl)glycyl]-](/img/structure/B187625.png)

![3-Methoxy-4-[(2-nitrobenzyl)oxy]benzaldehyde](/img/structure/B187627.png)

![N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B187635.png)

![6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane](/img/structure/B187639.png)